4,9-Bis(ethyloxy)naphtho[2,3-c]furan-1,3-dione
Overview
Description
4,9-Bis(ethyloxy)naphtho[2,3-c]furan-1,3-dione is a synthetic organic compound belonging to the class of naphthofuran derivatives. This compound is characterized by its unique structure, which includes a naphthoquinone core fused with a furan ring and ethyloxy substituents at positions 4 and 9. It is of interest in various fields of research due to its potential biological activities and applications in material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-Bis(ethyloxy)naphtho[2,3-c]furan-1,3-dione typically involves the reaction of 2-hydroxy-1,4-naphthoquinone with ethyl alcohol under acidic conditions. The reaction proceeds through the formation of an intermediate hydroquinone, which undergoes cyclization to form the furan ring. The final product is obtained after purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium on carbon (Pd/C) may be employed to facilitate the reaction and reduce by-products .
Chemical Reactions Analysis
Types of Reactions
4,9-Bis(ethyloxy)naphtho[2,3-c]furan-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic substitution reactions can introduce different substituents at the ethyloxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted naphthofuran derivatives depending on the reagents used.
Scientific Research Applications
4,9-Bis(ethyloxy)naphtho[2,3-c]furan-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development due to its bioactive properties.
Industry: Utilized in the development of organic electronic materials and dyes
Mechanism of Action
The mechanism of action of 4,9-Bis(ethyloxy)naphtho[2,3-c]furan-1,3-dione involves its interaction with cellular components. The compound can undergo redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential candidate for anticancer therapy. Additionally, the compound may interact with specific enzymes and proteins, modulating their activity and affecting cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,3-b]furan-4,9-dione: Similar structure but lacks ethyloxy substituents.
Naphtho[2,3-c]furan-1,3-dione: Basic structure without ethyloxy groups.
Diphyllin: Contains a naphthofuran core with different substituents.
Uniqueness
4,9-Bis(ethyloxy)naphtho[2,3-c]furan-1,3-dione is unique due to its ethyloxy substituents, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s solubility and facilitate its interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4,9-diethoxybenzo[f][2]benzofuran-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-3-19-13-9-7-5-6-8-10(9)14(20-4-2)12-11(13)15(17)21-16(12)18/h5-8H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEUCARCOXWGBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=C(C3=CC=CC=C31)OCC)C(=O)OC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901270142 | |
Record name | 4,9-Diethoxynaphtho[2,3-c]furan-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901270142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
325780-77-6 | |
Record name | 4,9-Diethoxynaphtho[2,3-c]furan-1,3-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=325780-77-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,9-Diethoxynaphtho[2,3-c]furan-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901270142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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